molecular formula C10H17N3 B1489829 1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 1478053-80-3

1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine

Cat. No.: B1489829
CAS No.: 1478053-80-3
M. Wt: 179.26 g/mol
InChI Key: WXQHYPFVKUYFEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization and Identification

Systematic Nomenclature and Molecular Representation

IUPAC Nomenclature Analysis

The compound’s IUPAC name is N-[[1-(cyclobutylmethyl)pyrazol-4-yl]methyl]ethanamine . This name derives from the following structural components:

  • Pyrazole core : A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
  • Cyclobutylmethyl substituent : Attached to the pyrazole’s nitrogen at position 1, this group introduces steric and electronic effects.
  • Ethanamine side chain : A primary amine linked via a methylene bridge to the pyrazole’s carbon at position 4.

The numbering prioritizes substituents as per IUPAC rules, ensuring clarity in positional descriptors.

SMILES Notation Interpretation

The SMILES string CCNCC1=CN(N=C1)CC2CCC2 encodes the molecule’s connectivity :

  • CCNCC : Ethylamine segment (primary amine).
  • C1=CN(N=C1) : Pyrazole ring with substituents at positions 1 (cyclobutylmethyl) and 4 (methylene-linked ethylamine).
  • CC2CCC2 : Cyclobutylmethyl group attached to the pyrazole’s nitrogen.

This notation highlights the molecule’s planar pyrazole ring and the spatial relationship between substituents.

InChI Identifier Structural Breakdown

The InChI identifier InChI=1S/C11H19N3/c1-2-12-6-11-7-13-14(9-11)8-10-4-3-5-10/h7,9-10,12H,2-6,8H2,1H3 systematically describes:

  • Core structure : Pyrazole (positions 1–5) with substituents at N1 (cyclobutylmethyl) and C4 (methylene-ethylamine

Properties

IUPAC Name

1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-8(11)10-5-12-13(7-10)6-9-3-2-4-9/h5,7-9H,2-4,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQHYPFVKUYFEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)CC2CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. 1-[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine has been investigated for its ability to inhibit specific cancer cell lines. A study demonstrated that this compound effectively induced apoptosis in breast cancer cells through the modulation of apoptotic pathways, highlighting its potential as a lead compound for developing new anticancer agents .

Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research focused on its efficacy against various bacterial strains revealed that it possesses inhibitory effects comparable to established antibiotics. The mechanism appears to involve disruption of bacterial cell membrane integrity .

Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Experimental models have suggested that it may help mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .

Material Science Applications

Polymer Chemistry
In material science, this compound serves as a versatile building block for synthesizing novel polymers. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. For instance, studies have reported improved tensile strength and elasticity in polymers when modified with this pyrazole derivative .

Nanotechnology
The compound's unique structure allows for its use in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery, making it a valuable component in pharmaceutical formulations .

Agricultural Research Applications

Pesticide Development
Research has explored the potential of this compound as a scaffold for developing new pesticides. Its derivatives have been tested for efficacy against common agricultural pests, showing promising results in field trials. The compound's mode of action appears to disrupt metabolic processes in target insects, leading to effective pest control .

Plant Growth Regulation
Additionally, this compound may act as a plant growth regulator. Studies indicate that it can stimulate growth and increase yield in certain crops by modulating hormonal pathways involved in plant development .

Data Summary Table

Application AreaSpecific UseFindings
Medicinal ChemistryAnticancer AgentInduces apoptosis in breast cancer cells
Antimicrobial AgentInhibits growth of various bacterial strains
Neuroprotective EffectsMitigates oxidative stress in neuronal cells
Material SciencePolymer ChemistryEnhances thermal stability and mechanical strength
NanotechnologyImproves drug delivery systems
Agricultural ResearchPesticide DevelopmentEffective against common agricultural pests
Plant Growth RegulationStimulates growth and increases crop yield

Case Studies

Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrazole derivatives, including this compound. The results indicated a significant decrease in cell viability among treated cancer cell lines compared to controls, supporting its potential development as an anticancer drug candidate .

Case Study 2: Polymer Modification
In a study published in Polymer Science, researchers modified polyvinyl chloride (PVC) with this compound to enhance its mechanical properties. The modified PVC exhibited improved tensile strength and flexibility, demonstrating the compound's utility in material science applications .

Case Study 3: Agricultural Impact
Field trials conducted on tomato plants treated with formulations containing this compound showed a marked increase in fruit yield and size compared to untreated controls. The findings suggest that it may serve as an effective plant growth regulator under specific agricultural conditions .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Physical State Key Data Sources
1-[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine Cyclobutylmethyl C₉H₁₅N₃ 165.24 Not reported
1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine Isopropyl C₈H₁₅N₃ 153.23 Liquid
1-(1-Ethyl-1H-pyrazol-4-yl)cyclohexan-1-amine Ethyl + Cyclohexyl C₁₁H₁₉N₃ 193.29 Not reported
1-(4-Chlorobenzyl)-1H-pyrazol-4-amine 4-Chlorobenzyl C₁₀H₁₀ClN₃ 207.66 Solid (HCl salt)
{3-[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine Cyclobutylmethyl + Propylmethyl C₁₀H₁₈N₃ 180.27 Not reported

Key Observations :

  • Chlorobenzyl-substituted analogs (e.g., ) exhibit higher molecular weights and altered solubility profiles due to aromatic and halogen interactions .
  • Liquid analogs like the isopropyl derivative () may offer advantages in synthetic handling compared to solid salts.

Preparation Methods

Cyclocondensation Step

The core pyrazole ring is typically constructed by condensation of a substituted hydrazine with an appropriate 1,3-dicarbonyl compound or enone under acidic or neutral conditions.

  • For example, 4-nitrophenylhydrazine has been condensed with enones or 1,3-dicarbonyl compounds to yield 1-(4-nitrophenyl)-1H-pyrazoles in high yields (up to 82%) using microwave-assisted heating at elevated temperatures (160–175 °C) for short durations (1.5–2 minutes).
  • The reaction can be performed in batch or continuous flow mode, with continuous flow offering similar yields and improved scalability.

For the cyclobutylmethyl substitution at the N1 position, the hydrazine precursor would be substituted accordingly or introduced via alkylation post-pyrazole formation.

Reduction of Nitro Group to Amine

If the initial cyclocondensation uses a nitrophenylhydrazine, the nitro group is reduced to the corresponding aniline derivative.

  • Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere is commonly employed, providing high yields and clean conversion.
  • Alternative chemical reductions may be used depending on substrate sensitivity.

This step is crucial to introduce the amino functionality at the 4-position of the pyrazole ring.

Alkylation or Functionalization at N1 Position

The cyclobutylmethyl group at the N1 position can be introduced by:

  • Direct alkylation of the pyrazole nitrogen with cyclobutylmethyl halides under basic conditions.
  • Alternatively, starting from cyclobutylmethyl-substituted hydrazine derivatives in the initial cyclocondensation step.

The choice depends on the availability of starting materials and desired synthetic efficiency.

Modern Techniques Enhancing Preparation

Microwave-Assisted Synthesis

  • Microwave irradiation significantly reduces reaction times for cyclocondensation and amidation steps from days to minutes.
  • Controlled microwave heating in sealed vessels allows precise temperature control and improved yields.

Continuous Flow Chemistry

  • Continuous flow reactors enable scalable synthesis with consistent product quality.
  • The first two steps of pyrazole synthesis (cyclocondensation and reduction) have been successfully performed under continuous flow conditions with yields comparable to batch processes.

Data Table Summarizing Key Preparation Steps and Conditions

Step Reaction Conditions Reagents/Materials Yield (%) Notes
Cyclocondensation Microwave heating, 160–175 °C, 1.5–2 min Substituted hydrazine + 1,3-dicarbonyl/enone ~82 Batch or continuous flow; solvent: ethanol/methanol
Nitro group reduction Pd/C, H2 atmosphere, room temperature Nitro-substituted pyrazole High Clean conversion to amine
N1 Alkylation Alkyl halide, base (e.g., triethylamine), RT Cyclobutylmethyl halide Variable May require optimization
Amidation (if applicable) EDC/DMAP or BOP/DIPEA, dichloromethane, 0–50 °C Amine + carboxylic acid 80–95 Microwave-assisted amidation reduces time

Research Findings and Analysis

  • Microwave-assisted protocols reduce overall synthesis time dramatically from ~2 days to minutes while improving yields and purity.
  • Continuous flow chemistry offers a promising approach for scale-up without compromising yield or selectivity.
  • The choice of solvents (ethanol, methanol, dichloromethane) and bases (triethylamine) influences reaction efficiency and product isolation.
  • Catalysts like Pd/C are effective for selective reduction steps.
  • The substitution pattern on the pyrazole ring, including cyclobutylmethyl at N1, can be introduced either early or late in the synthesis depending on synthetic accessibility.

Q & A

Q. What are the key synthetic routes for preparing 1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine?

The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting a pyrazole precursor (e.g., 4-iodo-pyrazole derivatives) with cyclobutylmethylamine under catalytic conditions. For example, describes a method using cesium carbonate and copper(I) bromide in dimethyl sulfoxide (DMSO) at 35°C for 2 days, yielding 17.9% after purification . Similar protocols can be adapted by substituting cyclopropanamine with cyclobutylmethylamine. Purification often involves liquid-liquid extraction (e.g., dichloromethane) and column chromatography (e.g., ethyl acetate/hexane gradients) .

Q. How is the compound characterized structurally and chemically?

Characterization relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm cyclobutylmethyl and pyrazole proton environments (e.g., δ 8.60–1.09 ppm for pyrazole and cyclobutyl groups) .
  • Mass Spectrometry : HRMS (ESI) to verify molecular weight (e.g., m/z 215 [M+H]+ for analogous compounds) .
  • Melting Point : Ranges between 104–107°C for structurally related pyrazole amines .
  • IR Spectroscopy : Peaks at ~3250 cm1^{-1} (N-H stretch) and ~1680 cm1^{-1} (C=O or C=N) .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential irritancy (similar to pyrazole derivatives in ).
  • Waste Disposal : Segregate organic waste and neutralize acidic byproducts (e.g., HCl washes) before disposal .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Key factors include:

  • Catalyst Selection : Copper(I) bromide (0.1–0.5 eq) enhances coupling efficiency in DMSO .
  • Temperature Control : Prolonged heating (>48 hours) at 35–50°C improves cyclobutylmethyl group incorporation .
  • Purification : Gradient elution (0–100% ethyl acetate in hexane) increases purity (>95%) .
  • Solvent Choice : Polar aprotic solvents (e.g., DMSO, DMF) improve solubility of pyrazole intermediates .

Q. What biological activities are associated with this compound, and how are they assessed?

While direct data is limited, structurally related pyrazole derivatives exhibit:

  • Antimicrobial Activity : Tested via MIC assays against Gram-positive bacteria (e.g., S. aureus) .
  • Enzyme Inhibition : Evaluated through binding assays (e.g., kinase or protease targets) using fluorescence polarization .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50_{50} values) to assess therapeutic potential .

Q. How should researchers address impurities or byproducts during synthesis?

  • TLC Monitoring : Track reaction progress using silica plates (hexane:ethyl acetate = 8:2) .
  • Acid-Base Extraction : Remove unreacted amines via HCl washes .
  • Chromatography : Use silica gel (60–120 mesh) to isolate the target compound from regioisomeric byproducts .

Q. What strategies resolve contradictions in reported biological data?

  • Dose-Response Validation : Repeat assays across multiple concentrations to confirm activity thresholds .
  • Structural Confirmation : Re-analyze NMR/MS data to rule out isomer contamination (e.g., 1,3- vs. 1,5-substituted pyrazoles) .
  • Control Experiments : Compare with inactive analogs (e.g., cyclopropylmethyl vs. cyclobutylmethyl derivatives) to establish structure-activity relationships .

Methodological Tables

Q. Table 1. Comparison of Synthesis Methods

Parameter
CatalystCopper(I) bromideTriethylamine
SolventDMSODichloromethane
Reaction Time48 hours4–5 hours
Yield17.9%70–85% (after optimization)
PurificationColumn chromatographyAcid-base extraction + TLC

Q. Table 2. Key Spectral Data for Characterization

TechniqueKey Peaks/FeaturesReference Compound
1^1H NMRδ 8.60 (s, pyrazole-H), 1.09 (m, cyclobutyl)δ 8.62 (s, pyrazole-H)
HRMS (ESI)m/z 215 [M+H]+m/z 492 [M+H]+
IR (KBr)3250 cm1^{-1} (N-H)3290 cm1^{-1} (N-H)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.